1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde chemical properties
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde chemical properties
An In-Depth Technical Guide to 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications
Introduction
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrrole core functionalized with an aldehyde group and a fluorinated phenyl ring, makes it a versatile synthetic building block. The strategic placement of the fluorine atom and the reactive aldehyde moiety are critical for its utility as a key intermediate in the synthesis of complex molecular targets.
This technical guide provides a comprehensive overview of the chemical properties, validated synthetic routes, reactivity, and applications of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic use in multi-step synthesis, with a particular focus on its role in the production of advanced therapeutic agents.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development. This section details the core identifiers and empirical data for 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde.
Core Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
| CAS Number | 383136-19-4[1] |
| Molecular Formula | C₁₁H₈FNO[1] |
| Molecular Weight | 189.19 g/mol [2] |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=CC=C2C=O)F |
| InChI Key | MQULPEUCGKEHEG-UHFFFAOYSA-N[3] |
Physical Properties
The physical state and solubility dictate the handling, reaction setup, and purification strategies for the compound.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Appearance | Light Brown to Brown Solid | [4][5] |
| Melting Point | 201°C (lit.) | [4] |
| Boiling Point | 214°C (lit.) | [4] |
| Storage Temperature | Ambient Storage | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with Mass Spectrometry (MS), provide a complete structural fingerprint.[6][7]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (highly deshielded, ~9.5-10.0 ppm), the protons on the pyrrole ring (in the aromatic region, ~6.0-7.5 ppm), and the protons on the 3-fluorophenyl ring (~7.0-7.6 ppm). The coupling patterns of the phenyl protons will be characteristic of a meta-substituted benzene ring.
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¹³C NMR Spectroscopy : The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significant downfield shift (~180-190 ppm). Signals for the aromatic carbons of the pyrrole and fluorophenyl rings will appear between ~110-165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy : The IR spectrum provides critical information about the functional groups.[8] Key absorption bands include a strong C=O stretch for the aldehyde at approximately 1660-1680 cm⁻¹ and C-H stretching frequencies for the aromatic rings above 3000 cm⁻¹. The N-H stretching band, characteristic of unsubstituted pyrroles, will be absent.
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]+ corresponding to the exact mass of C₁₁H₈FNO (189.05899).[2]
PART 2: Synthesis and Mechanistic Considerations
The efficient synthesis of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde is crucial for its availability as a pharmaceutical intermediate. Several synthetic strategies have been developed, often leveraging classical heterocyclic chemistry reactions.
Key Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like pyrrole.[5][9] This approach introduces the aldehyde group at the C2 position.
Protocol: Synthesis via Formylation of N-Arylpyrrole
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Step 1: Synthesis of 1-(3-fluorophenyl)-1H-pyrrole:
-
In a suitable reaction vessel, combine pyrrole with 3-fluoroaniline under conditions that facilitate a Clauson-Kaas or Paal-Knorr type pyrrole synthesis, or a metal-catalyzed N-arylation reaction. This step forms the core N-arylpyrrole structure.
-
-
Step 2: Vilsmeier-Haack Formylation:
-
Cool a solution of dimethylformamide (DMF) in an inert solvent (e.g., dichloromethane) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent (chloromethylenedimethylammonium chloride).[9]
-
Add the 1-(3-fluorophenyl)-1H-pyrrole solution dropwise to the Vilsmeier reagent at low temperature. The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by pouring it into a cold aqueous solution of sodium acetate or sodium carbonate and stir vigorously to hydrolyze the iminium intermediate to the final aldehyde product.[9]
-
-
Step 3: Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde.[10]
-
Causality and Experimental Insight: The Vilsmeier-Haack reaction is chosen for its high regioselectivity for the C2 position of the N-substituted pyrrole ring, which is electronically activated for electrophilic attack. The use of low temperatures during the addition of the pyrrole substrate helps to control the exothermic reaction and prevent side product formation. The final hydrolysis step is critical and must be performed carefully to ensure complete conversion of the intermediate to the aldehyde.
Visualization of Synthetic Workflow
Caption: Figure 1: Vilsmeier-Haack Synthesis Workflow
PART 3: Chemical Reactivity and Applications
The synthetic utility of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde stems from the reactivity of its aldehyde group, making it a valuable precursor for more complex molecules.
Reactivity of the Aldehyde Group
The aldehyde functional group is the primary site of reactivity and is susceptible to a variety of transformations:
-
Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or cyanide.
-
Oxidation: It can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the primary alcohol, [1-(3-fluorophenyl)-1H-pyrrol-2-yl]methanol, using reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: This is arguably the most critical reaction for its application in drug synthesis. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to form a new amine. This reaction is fundamental to the synthesis of Vonoprazan.[11]
Core Application: Intermediate for Vonoprazan (TAK-438)
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde and its structural isomers are crucial intermediates in the industrial synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat acid-related gastrointestinal disorders.[5][10][11][12] The synthesis of Vonoprazan involves the conversion of a related pyrrole carbaldehyde intermediate into the final active pharmaceutical ingredient (API).
Illustrative Synthetic Step:
The aldehyde group serves as a handle to introduce the methylaminomethyl side chain found in the final drug. This is typically achieved via reductive amination with methylamine.
Caption: Figure 2: Role in Vonoprazan Synthesis
PART 4: Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical reagent. 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde has associated hazards that require appropriate precautions.
GHS Hazard Information
The following is a summary of the Globally Harmonized System (GHS) classification.
| Hazard Class | Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data derived from related compounds and supplier safety data sheets.[2][3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[4]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4]
-
Skin and Body Protection: Wear impervious clothing and a lab coat to prevent skin contact.[4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[4]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a high-value chemical intermediate whose properties are well-defined by its constituent functional groups. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, centered on the aldehyde moiety, provides a direct and efficient pathway for the elaboration of complex pharmaceutical targets. The critical role of this compound and its isomers in the production of the P-CAB Vonoprazan highlights its importance in modern drug development and underscores the necessity of a thorough understanding of its chemical characteristics for researchers and scientists in the field.
References
-
5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | C16H11FN2O3S | CID 86232932 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
- CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde - Google Patents. (n.d.).
-
5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-Pyrrole-3-carboxaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]
-
Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]
-
1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Essential Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]
-
Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]
-
Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate - Patsnap Eureka. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors - RSC Publishing. (2022). Retrieved January 17, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]
-
Infrared Spectroscopy of pyrrole-2-carboxaldehyde and Its Dimer: A Planar Beta-Sheet Peptide Model? - PubMed. (2007). The Journal of Chemical Physics. Retrieved January 17, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8FNO | CID 46908593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: a planar beta-sheet peptide model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]

